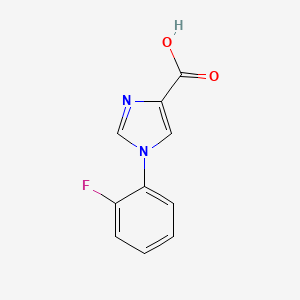

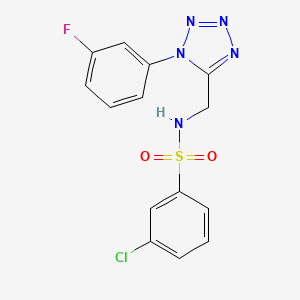

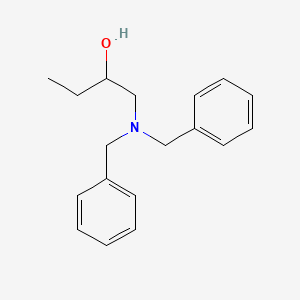

Tert-butyl 3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxylate is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential for use in a variety of research applications. In We will also examine the advantages and limitations of using this compound in lab experiments and list future directions for research.

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

Tert-butyl 3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxylate plays a significant role in organic chemistry, particularly in the synthesis of chiral auxiliaries and amino acid derivatives. For instance, the compound has been used in synthesizing various chiral auxiliaries, such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate (Bbdmoic), which is instrumental in dipeptide synthesis and the preparation of enantiomerically pure acids and cyclopentane derivatives with high enantiomer ratios (Studer, Hintermann, & Seebach, 1995).

Pharmaceutical Research

In pharmaceutical research, tert-butyl 3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxylate contributes to the development of novel compounds. For instance, it has been used in synthesizing dipeptide 4-nitroanilides containing non-proteinogenic amino acids, highlighting its utility in creating modified amino acids for pharmaceutical applications (Schutkowski, Mrestani-Klaus, & Neubert, 2009).

Aziridination and Azetidine Derivatives

The compound is also involved in the aziridination of olefins, a process that uses tert-butyl hypoiodite (t-BuOI) for the synthesis of aziridines from olefins and sulfonamides, representing a metal-free aziridination method (Minakata, Morino, Oderaotoshi, & Komatsu, 2006). Additionally, the synthesis of silylmethyl-substituted azetidine as a masked dipole for cycloaddition reactions demonstrates its versatility in creating complex organic structures (Yadav & Sriramurthy, 2005).

Applications in Drug Binding and Synthesis

The compound is also relevant in the study of drug interactions, such as in the investigation of drug binding subsites on human serum albumin and the effects of drug-drug interactions in multi-drug therapy (Zhu, Yang, Chen, Meehan, & Huang, 2008). Moreover, it has been used in synthesizing analogs of A-85380, a potential ligand for nicotinic receptors, demonstrating its utility in developing new pharmaceutical agents (Karimi & Långström, 2002).

Kinetic Resolution and Stereochemistry

In kinetic resolution processes, tert-butyl 3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxylate is used as a chiral auxiliary for stereospecific aminations, highlighting its importance in producing enantiomerically pure compounds and aiding in the understanding of stereochemistry (Kubota, Kubo, & Nunami, 1994).

properties

IUPAC Name |

tert-butyl 3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)13-5-7(6-13)14-8(15)4-12-9(14)16/h7H,4-6H2,1-3H3,(H,12,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREGOLQEQBBJGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N2C(=O)CNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2686407.png)

![N-(2-(4-ethylpiperazin-1-yl)ethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2686411.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-thiophen-3-ylbenzamide](/img/structure/B2686413.png)

![4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2686416.png)

![2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-5-methoxyphenol](/img/structure/B2686418.png)

![2-((5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-morpholinopropyl)acetamide](/img/structure/B2686422.png)